molecular formula C20H18N2O3S2 B2873745 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone CAS No. 304684-01-3

1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone

Cat. No.: B2873745
CAS No.: 304684-01-3
M. Wt: 398.5
InChI Key: QPCHQQKALYBJJU-UHFFFAOYSA-N
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Description

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone is a heterocyclic derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via a sulfanyl-ethanone bridge to a fused thienopyrimidine system. This structure combines electron-rich aromatic systems with sulfur-containing heterocycles, which are often associated with diverse bioactivities, including anti-inflammatory, antimicrobial, and kinase-inhibitory properties .

The benzodioxin subunit is known for its metabolic stability and role in enhancing bioavailability, as demonstrated in analogs like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid, which showed anti-inflammatory activity comparable to Ibuprofen . The thienopyrimidine core, on the other hand, is a privileged scaffold in medicinal chemistry, frequently employed in kinase inhibitors due to its ability to mimic purine bases .

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-14(12-5-6-15-16(9-12)25-8-7-24-15)10-26-19-18-13-3-1-2-4-17(13)27-20(18)22-11-21-19/h5-6,9,11H,1-4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCHQQKALYBJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN=C3SCC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)ethanone has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Molecular Structure

The compound's molecular formula is C20H24N2O3SC_{20}H_{24}N_2O_3S, with a molecular weight of approximately 372.48 g/mol. The structure includes a benzodioxane moiety and a benzothiolo-pyrimidine component, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H24N2O3S
Molecular Weight372.48 g/mol
CAS NumberNot specified in sources
PurityNot specified in sources

Enzyme Inhibition Studies

Research indicates that compounds containing the benzodioxane moiety exhibit significant enzyme inhibitory activities. For instance, studies have shown that derivatives of this compound can inhibit enzymes such as α-glucosidase and acetylcholinesterase (AChE) . In vitro studies demonstrated that many synthesized compounds exhibited substantial inhibitory effects against yeast α-glucosidase while showing weaker inhibition against AChE .

The mechanism by which these compounds exert their biological effects often involves molecular docking studies that reveal strong binding affinities to target enzymes. The presence of the benzodioxane structure is believed to enhance interactions with the active sites of these enzymes .

Antitumor Activity

Some derivatives of the benzodioxane compounds have shown promising antitumor activity in various studies. For example, sulfonamide derivatives have been noted for their broad-spectrum antitumor effects compared to conventional anticancer drugs . The anti-proliferative properties suggest potential applications in cancer therapy.

Neuroprotective Effects

Given the inhibition of acetylcholinesterase, there is potential for neuroprotective applications in treating neurodegenerative diseases such as Alzheimer's disease. Compounds that inhibit AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Study 1: Enzyme Inhibition Profile

In a study assessing a series of synthesized compounds derived from benzodioxane, researchers found that several exhibited IC50 values in the low micromolar range against α-glucosidase. This suggests a strong potential for managing Type 2 diabetes mellitus through enzyme inhibition .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of benzodioxane derivatives demonstrated significant cytotoxic effects on various cancer cell lines. The study reported that certain compounds led to cell cycle arrest and induced apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues and Substitutions

The compound shares structural homology with several derivatives synthesized for pharmacological screening. Key comparisons include:

Compound Name Core Modifications Bioactivity Notes Reference ID
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[5-(3,4-dimethylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}ethanone Thiazolo-triazol substituent instead of thienopyrimidine Not explicitly reported; structural focus on triazole-thiazole hybrid systems
(2E)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4,6-dimethylpyrimidin-2-yl)imino-imidazolidin-4-one (BRD1401) Pyrimidine-iminoimidazolidinone substituent Investigated for antimicrobial activity against Pseudomonas aeruginosa
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)ethanone Triazolo-pyridin substituent No explicit bioactivity data; structural emphasis on nitrogen-rich heterocycles
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Carboxylic acid substituent instead of thienopyrimidine-sulfanyl Anti-inflammatory activity (carrageenan-induced edema model)

Key Structural and Functional Differences

  • Heterocyclic Diversity: The target compound’s thienopyrimidine system distinguishes it from analogs with triazole, imidazolidinone, or pyridine substituents.
  • Bioactivity Profiles: While the target compound’s specific bioactivity remains unelucidated in the provided evidence, analogs like BRD1401 demonstrate that benzodioxin-linked heterocycles can target bacterial outer membrane proteins (e.g., OprH in P. aeruginosa) . The carboxylic acid variant shows anti-inflammatory efficacy, suggesting that substituent polarity significantly modulates activity .
  • Synthetic Complexity: The thienopyrimidine-sulfanyl linkage requires multi-step synthesis involving phosphine-mediated coupling and cyclization, whereas triazole or pyridine analogs are synthesized via simpler click chemistry or nucleophilic substitutions .

Research Findings and Implications

Bioactivity Clustering and Structural Correlations

Evidence from bioactivity profiling of 37 small molecules indicates that compounds with similar chemical structures cluster into groups with congruent modes of action . For example:

  • Benzodioxin derivatives with sulfur-containing substituents (e.g., sulfanyl-ethanone bridges) show affinity for thiol-reactive enzymes or redox-sensitive targets.
  • Thienopyrimidine-containing compounds often inhibit kinases or DNA-processing enzymes due to their purine-mimetic properties .

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